molecular formula C27H23N3O B2602071 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol CAS No. 325992-91-4

2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol

Cat. No.: B2602071
CAS No.: 325992-91-4
M. Wt: 405.501
InChI Key: RJORGMZQWYTEET-UHFFFAOYSA-N
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Description

2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol is a complex organic compound that features an indole core, a phenol group, and a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol typically involves multi-step organic reactions. One common method starts with the preparation of 1-methyl-2-phenylindole, which is then subjected to a series of reactions to introduce the pyridine and phenol groups. Key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted indole and pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The indole and pyridine moieties allow the compound to bind to specific sites, modulating biological pathways. For instance, it may inhibit enzyme activity or block receptor-ligand interactions, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-2-phenyl-1H-indol-3-yl)[(pyridin-2-yl)amino]methyl]phenol is unique due to its combination of indole, pyridine, and phenol functionalities, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1-methyl-2-phenylindol-3-yl)-(pyridin-2-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O/c1-30-22-15-7-5-13-20(22)25(27(30)19-11-3-2-4-12-19)26(21-14-6-8-16-23(21)31)29-24-17-9-10-18-28-24/h2-18,26,31H,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORGMZQWYTEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C4=CC=CC=C4O)NC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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